

2-Bromononane as a secondary alkyl halide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromononane**

Cat. No.: **B1329715**

[Get Quote](#)

An In-depth Technical Guide to **2-Bromononane** as a Secondary Alkyl Halide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromononane ($C_9H_{19}Br$) is a secondary alkyl halide that serves as a versatile intermediate in synthetic organic chemistry. Its chemical behavior is characterized by the presence of a bromine atom on the second carbon of a nine-carbon aliphatic chain, making it susceptible to a range of nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of **2-bromononane**, including its physicochemical properties, spectroscopic data, synthesis, and key reaction pathways. Detailed experimental protocols and mechanistic diagrams are presented to facilitate its practical application in research and development settings.

Physicochemical and Spectroscopic Properties

2-Bromononane is a colorless liquid at room temperature.^[1] Its physical and chemical properties are critical for its handling, storage, and application in chemical synthesis. A summary of these properties is provided in Table 1.

Table 1: Physicochemical Properties of **2-Bromononane**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₉ Br	[2][3][4][5]
Molecular Weight	207.15 g/mol	[2][4][5][6]
CAS Number	2216-35-5	[2][3][4][5][6]
Appearance	Colorless Liquid	[1]
Boiling Point	208 - 209 °C	[1]
Density	1.1 ± 0.1 g/cm ³	[2]
Refractive Index	1.452	[2]
Flash Point	63.5 ± 10.4 °C	[2]
logP (Octanol/Water)	4.130	[6]
log(Water Solubility)	-4.13 (mol/L)	[6]

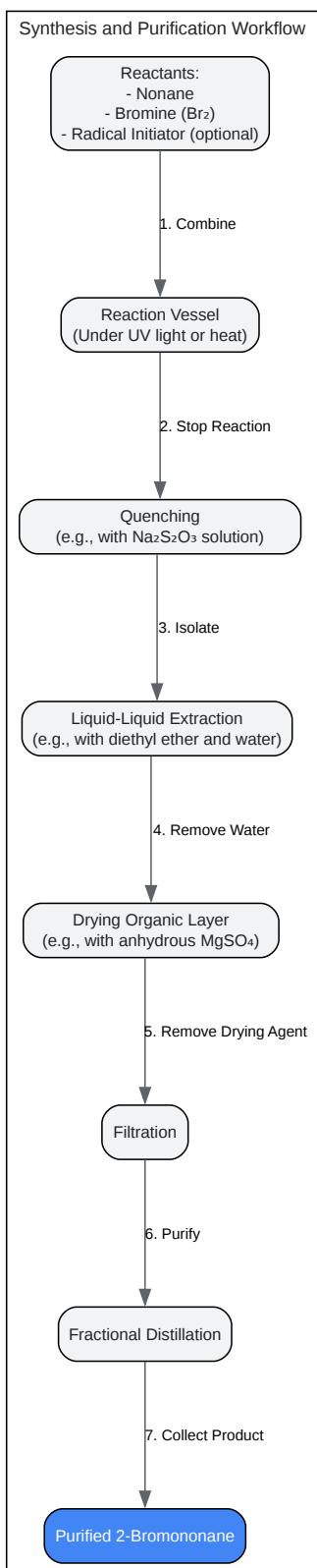

Spectroscopic analysis is essential for the structural confirmation of **2-bromononane**. Key spectroscopic data available for this compound are summarized in Table 2.

Table 2: Spectroscopic Data for **2-Bromononane**

Technique	Description	Reference(s)
¹ H NMR	Provides information on the chemical environment of hydrogen atoms.	[4]
¹³ C NMR	Identifies the different carbon environments within the molecule.	[4]
Mass Spectrometry	Determines the molecular weight and fragmentation pattern.	[4][5][7]
Infrared (IR) Spectroscopy	Shows characteristic vibrations of functional groups, notably the C-Br bond.	[4][5][8]
Raman Spectroscopy	Provides complementary vibrational information to IR spectroscopy.	[4]

Synthesis of 2-Bromononane

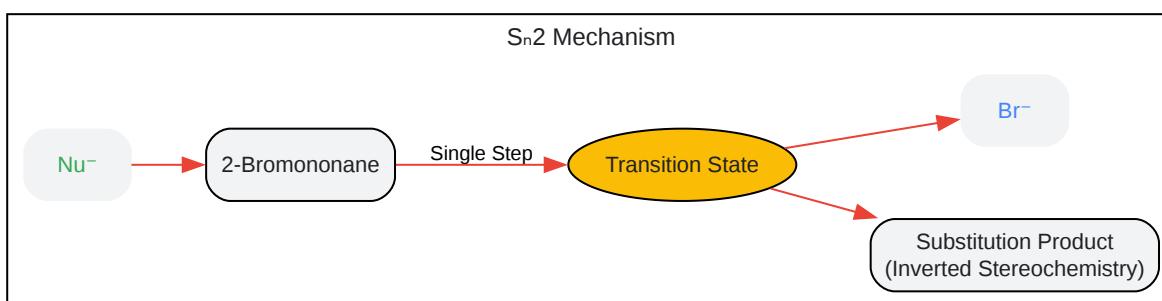
The most common method for synthesizing **2-bromononane** is through the free-radical bromination of nonane.[\[2\]](#) This reaction typically proceeds via a free-radical chain mechanism initiated by UV light or a radical initiator.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification of **2-bromononane**.

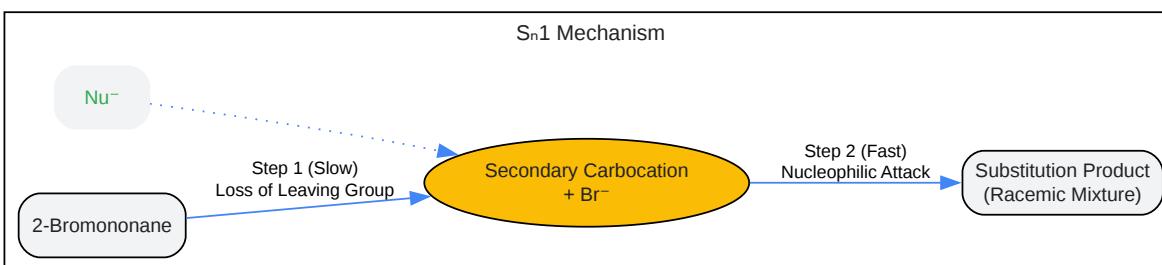
Experimental Protocol: Free-Radical Bromination of Nonane

- Setup: Assemble a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Position a UV lamp to irradiate the flask.
- Reaction: Charge the flask with n-nonane. While stirring vigorously and irradiating with UV light, add bromine (Br_2) dropwise from the dropping funnel. The reaction is exothermic and the disappearance of the bromine color indicates its consumption. Maintain the reaction temperature as needed.
- Workup: After the addition is complete and the reaction mixture has cooled, cautiously wash the mixture with a saturated solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench any remaining bromine.
- Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water and brine. Separate the organic layer.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter to remove the drying agent.
- Purification: Purify the crude product by fractional distillation under reduced pressure to isolate **2-bromononane**.


Key Reactions of 2-Bromononane

As a secondary alkyl halide, **2-bromononane** can undergo both substitution and elimination reactions, often in competition. The reaction conditions, including the nature of the nucleophile/base, solvent, and temperature, dictate the major pathway.

Nucleophilic Substitution Reactions ($\text{S}_{\text{n}}1$ and $\text{S}_{\text{n}}2$)

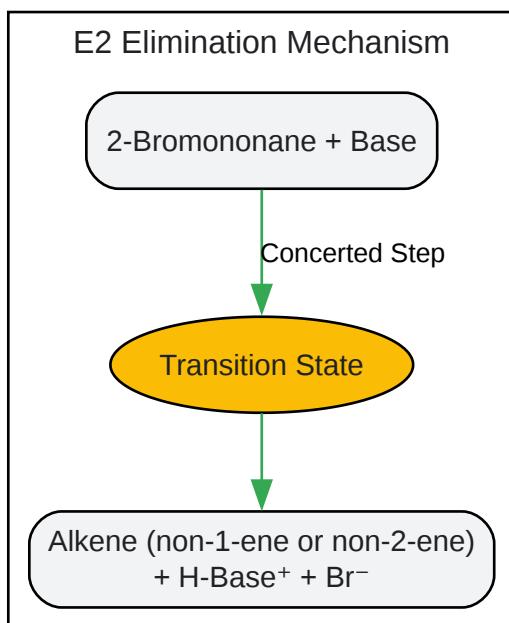

Nucleophilic substitution involves the replacement of the bromide leaving group by a nucleophile. Secondary alkyl halides like **2-bromononane** can react via either an $\text{S}_{\text{n}}1$ or $\text{S}_{\text{n}}2$ mechanism.

- S_N2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). [9] The reaction proceeds with an inversion of stereochemistry.[9][10]
- S_N1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a secondary carbocation intermediate.[10][11] It is favored by weak nucleophiles (which often act as the solvent, e.g., water, ethanol) and polar protic solvents. The planar carbocation intermediate leads to a racemic mixture of products if the starting material is chiral.[10]

[Click to download full resolution via product page](#)

Caption: The concerted, single-step S_N2 reaction pathway.

[Click to download full resolution via product page](#)


Caption: The two-step S_n1 pathway involving a carbocation intermediate.

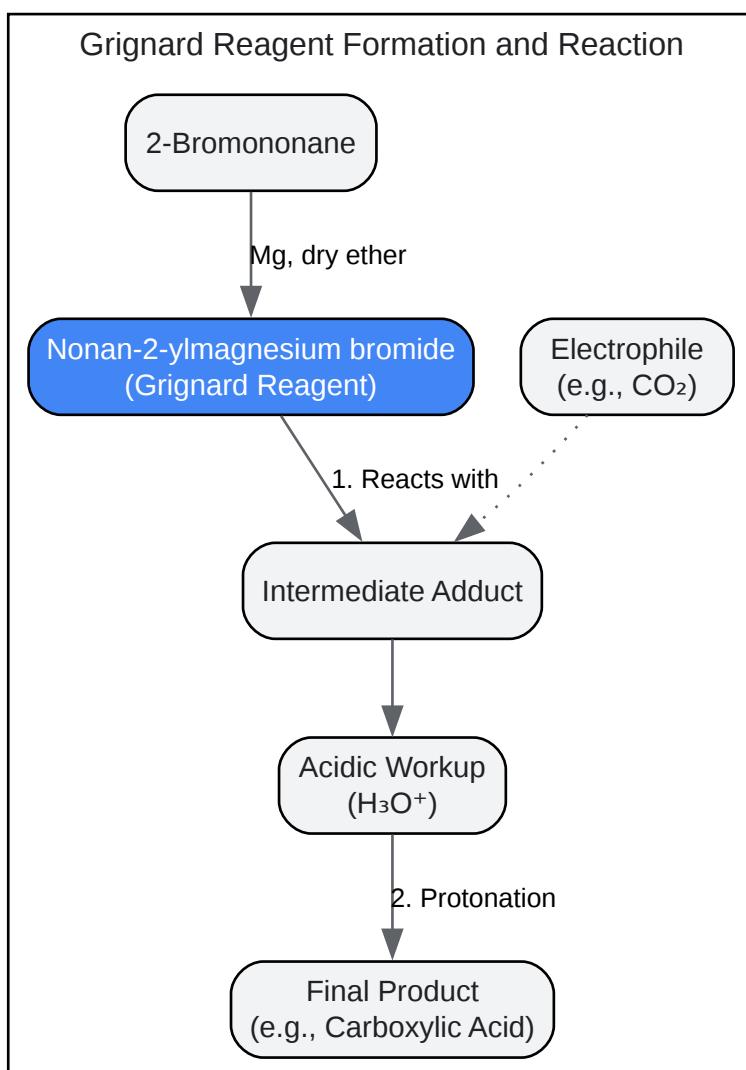
Experimental Protocol: Synthesis of 2-Nonanol (S_n2 favored)

- Setup: In a round-bottom flask, dissolve **2-bromononane** in a polar aprotic solvent like acetone.
- Reaction: Add a solution of sodium hydroxide (NaOH), a strong nucleophile, to the flask. Heat the mixture under reflux while stirring for several hours.
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
- Extraction: Add water to the residue and extract the product with diethyl ether. Wash the organic layer with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting 2-nonalol by distillation.

Elimination Reactions (E2)

Elimination reactions of **2-bromononane** result in the formation of alkenes. The E2 (bimolecular elimination) mechanism is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures.^{[12][13][14]} The reaction is concerted, where the base removes a proton from a carbon adjacent to the carbon bearing the bromine, and the bromide ion is expelled simultaneously to form a double bond.^{[13][14][15]} This reaction typically yields a mixture of non-1-ene and non-2-ene.

[Click to download full resolution via product page](#)


Caption: The concerted E2 elimination mechanism.

Experimental Protocol: E2 Elimination with KOH in Ethanol

- Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
- Reaction: Prepare a concentrated solution of potassium hydroxide (KOH) in ethanol. Add **2-bromononane** to this solution.[\[12\]](#)
- Heating: Heat the mixture under reflux for several hours to promote elimination.[\[12\]](#)
- Workup: Cool the reaction mixture and pour it into a separatory funnel containing cold water.
- Extraction: Extract the alkene products with a non-polar solvent like hexane. Wash the organic layer with water to remove ethanol and any remaining base.
- Purification: Dry the organic layer over a suitable drying agent, filter, and remove the solvent. The resulting mixture of nonenes can be analyzed and separated by gas chromatography if desired.

Formation of Grignard Reagents

2-Bromononane readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form an organomagnesium halide, specifically nonan-2-ylmagnesium bromide.[16][17][18] This Grignard reagent is a potent nucleophile and a strong base, making it extremely useful for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[18][19][20]

[Click to download full resolution via product page](#)

Caption: Logical workflow for the formation and use of a Grignard reagent.

Experimental Protocol: Grignard Reagent Formation

- Setup: All glassware must be rigorously dried to exclude moisture. Assemble a three-necked flask with a condenser, a dropping funnel, and a nitrogen inlet.
- Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[17]
- Formation: Prepare a solution of **2-bromononane** in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the solution to the magnesium. Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.
- Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
- Usage: The resulting Grignard reagent is typically used immediately in a subsequent reaction.

Safety and Handling

2-Bromononane should be handled with appropriate safety precautions in a well-ventilated fume hood.

- GHS Classification: It is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and may cause long-lasting harmful effects to aquatic life (Hazardous to the aquatic environment, long-term, Category Chronic 4).[3][4]
- Precautionary Statements:
 - P264: Wash hands and any exposed skin thoroughly after handling.[3]
 - P270: Do not eat, drink or smoke when using this product.[3]
 - P273: Avoid release to the environment.[3]
- First Aid:
 - If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[3]

- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[1][21]
- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1][21]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][21]

Conclusion

2-Bromononane is a foundational secondary alkyl halide in organic synthesis. Its reactivity profile allows for controlled transformations via substitution, elimination, and organometallic pathways. A thorough understanding of how reaction conditions influence these competing mechanisms is paramount for its effective use in the synthesis of more complex molecules, making it a valuable building block for researchers in academia and the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. Buy 2-Bromononane (EVT-365800) | 2216-35-5 [evitachem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Bromononane | C9H19Br | CID 98219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromononane [webbook.nist.gov]
- 6. 2-Bromononane (CAS 2216-35-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2-Bromononane [webbook.nist.gov]
- 8. 2-Bromononane [webbook.nist.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. shout.education [shout.education]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. leah4sci.com [leah4sci.com]
- 17. Grignard reagent - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. youtube.com [youtube.com]
- 20. Khan Academy [khanacademy.org]
- 21. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Bromononane as a secondary alkyl halide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329715#2-bromononane-as-a-secondary-alkyl-halide\]](https://www.benchchem.com/product/b1329715#2-bromononane-as-a-secondary-alkyl-halide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com